2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0899089
InChI:
InChI=1S/C21H20N2O5S/c1-3-28-17-10-14(7-8-16(17)24)11-18-20(26)23(21(27)29-18)12-19(25)22-15-6-4-5-13(2)9-15/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11+
SMILES:
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)O
Molecular Formula:
C21H20N2O5S
Molecular Weight:
412.5 g/mol
2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
CAS No.:
Cat. No.: VC0899089
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O5S |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H20N2O5S/c1-3-28-17-10-14(7-8-16(17)24)11-18-20(26)23(21(27)29-18)12-19(25)22-15-6-4-5-13(2)9-15/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11+ |
| Standard InChI Key | XUGZILCLEHBRJW-WOJGMQOQSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)O |
| SMILES | CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator